
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzamide" is a complex organic compound that has been explored for its synthesis and potential applications in various fields of chemistry. It belongs to a class of compounds known for their intricate molecular structure and unique chemical properties.
Synthesis Analysis
The synthesis of compounds related to "this compound" often involves multiple steps, including the formation of furan and pyran rings. For instance, the synthesis of related N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene) derivatives has been reported, showcasing the complexity and versatility in creating such compounds (El-Essawy & Rady, 2011).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectral characterization to determine the precise arrangement of atoms within the compound. Studies on similar compounds, such as the crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives, provide insights into the orientation of rings and the overall molecular geometry (Artheswari, Maheshwaran, & Gautham, 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be highlighted by their participation in various reactions, such as electrophilic substitution, and their ability to undergo transformations under specific conditions. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involve electrophilic substitution reactions, showcasing the chemical versatility of furan-containing compounds (Aleksandrov & El’chaninov, 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research in organic chemistry often focuses on synthesizing new compounds and studying their chemical reactions. For instance, studies on the oxidation of tetrahydrobenzofurans and the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related furan compounds illustrate the diversity of chemical transformations these compounds can undergo. These synthetic pathways can be pivotal for developing novel materials, pharmaceuticals, and catalysts (Levai et al., 2002); (El-Essawy & Rady, 2011).
Polymer Science and Materials Chemistry
The reverse Diels-Alder reaction has been utilized for preparing N-substituted maleimides from furan adducts, which can lead to the development of novel polymers and materials. This showcases the potential of furan derivatives in materials science, possibly offering insights into how N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzamide could be used in the creation of new polymeric materials or as functional groups in polymer chains (Narita et al., 1971).
Pharmacological Research
While the direct pharmacological applications of this compound were not found in the current literature, compounds with furan and pyran rings have been investigated for various biological activities. For example, research on new acyl derivatives of 3-aminofurazanes shows the potential for antiplasmodial activities, suggesting that similar structures could be explored for therapeutic applications (Hermann et al., 2021).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c19-18(20,21)26-15-5-3-13(4-6-15)17(23)22(12-16-2-1-9-25-16)14-7-10-24-11-8-14/h1-6,9,14H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNWWZGGFRBLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2485449.png)
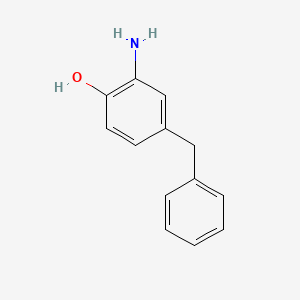
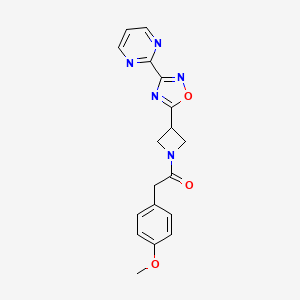
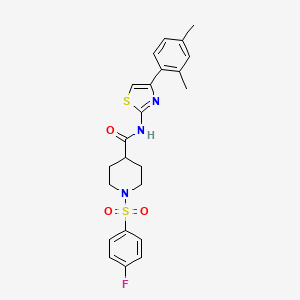
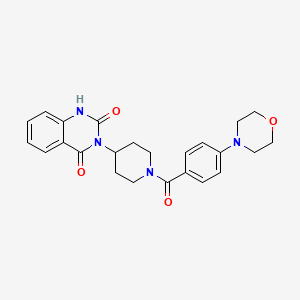
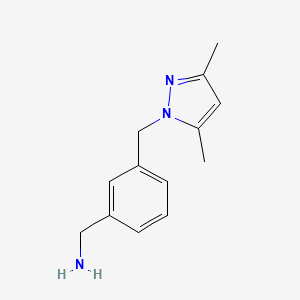
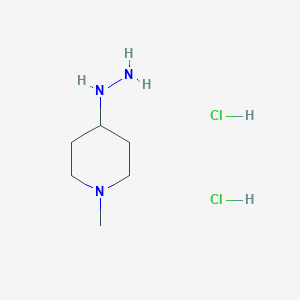

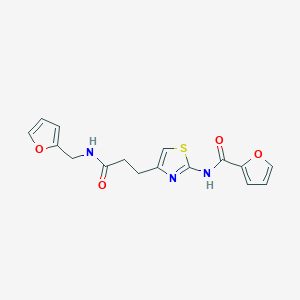
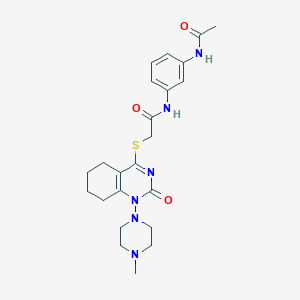
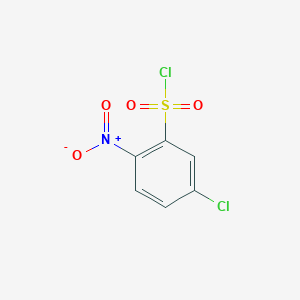
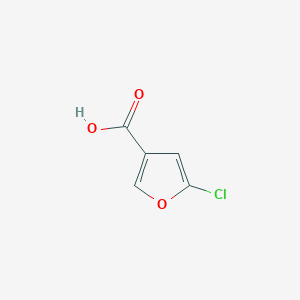

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485470.png)